An In-depth Technical Guide to 4-Butyl-N-hydroxybenzimidamide: Chemical Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 4-Butyl-N-hydroxybenzimidamide: Chemical Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Butyl-N-hydroxybenzimidamide, a substituted benzamidoxime with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and potential biological evaluation. We will delve into its chemical structure and properties, propose a detailed synthetic pathway, and discuss its potential pharmacological relevance based on the broader class of amidoxime-containing molecules. This guide aims to be a foundational resource for researchers interested in exploring the therapeutic and scientific potential of 4-Butyl-N-hydroxybenzimidamide.
Introduction to 4-Butyl-N-hydroxybenzimidamide
4-Butyl-N-hydroxybenzimidamide, also known by its synonym 4-n-butylbenzamidoxime, is an organic molecule belonging to the class of amidoximes. The amidoxime functional group (-C(NOH)NH2) is a versatile moiety in medicinal chemistry, often considered a bioisostere of a carboxylic acid.[1] This functional group can participate in various biological interactions, including acting as a nitric oxide (NO) donor, which implicates it in a range of physiological and pathophysiological processes.[1] The presence of a butyl group on the phenyl ring suggests a modification to the lipophilicity of the molecule compared to unsubstituted benzamidoxime, which can significantly influence its pharmacokinetic and pharmacodynamic properties.
The benzamide scaffold, a core component of this molecule, is prevalent in a multitude of biologically active compounds with a wide array of pharmacological effects, including antimicrobial, analgesic, and anticancer activities.[2] Given the combined structural features of a benzamide and an amidoxime, 4-Butyl-N-hydroxybenzimidamide represents a compound of interest for further investigation in drug discovery programs.
Chemical Structure and Properties
The chemical identity of 4-Butyl-N-hydroxybenzimidamide is defined by its unique structural arrangement and resulting physicochemical properties.
Chemical Structure
The structure of 4-Butyl-N-hydroxybenzimidamide consists of a benzene ring substituted at the 4-position with a butyl group and at the 1-position with an N-hydroxyimidamide functional group.
IUPAC Name: 4-butyl-N'-hydroxybenzenecarboximidamide[3]
Synonyms: 4-n-Butylbenzamidoxime, 4-Butyl-N-hydroxybenzimidamide[3]
Molecular Formula: C₁₁H₁₆N₂O[3]
Molecular Weight: 192.26 g/mol [3]
SMILES: CCCCC1=CC=C(C=C1)C(=N/O)N[3]
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 192.26 g/mol | PubChem[3] |
| XLogP3 | 2.9 | PubChem (Computed)[3] |
| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[3] |
| Rotatable Bond Count | 4 | PubChem (Computed)[3] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
Note: The lack of experimental data necessitates that these values be used as estimations for guiding experimental design.
Synthesis and Characterization
The synthesis of 4-Butyl-N-hydroxybenzimidamide can be logically approached through a two-step process starting from commercially available materials. The proposed synthetic pathway is outlined below.
Proposed Synthetic Pathway
The synthesis of 4-Butyl-N-hydroxybenzimidamide is most plausibly achieved via the reaction of 4-butylbenzonitrile with hydroxylamine. The precursor, 4-butylbenzonitrile, can be synthesized from benzene through a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction and subsequent Sandmeyer reaction of the corresponding aniline. A more direct route to 4-butylbenzonitrile, if not commercially available, would be the Friedel-Crafts alkylation of benzonitrile, though this may be complicated by polysubstitution and rearrangement reactions. For the purpose of this guide, we will focus on the conversion of 4-butylbenzonitrile to the target amidoxime.
Caption: Proposed synthesis of 4-Butyl-N-hydroxybenzimidamide from 4-butylbenzonitrile.
Experimental Protocol: Synthesis of 4-Butyl-N-hydroxybenzimidamide
This protocol is based on general procedures for the synthesis of benzamidoximes from benzonitriles.[4]
Materials:
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4-Butylbenzonitrile
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)
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Ethanol or Methanol
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Water
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Ethyl acetate
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Brine
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-butylbenzonitrile (1 equivalent) in ethanol (10 mL per gram of nitrile).
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Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.5 equivalents) and triethylamine (1.5 equivalents) or sodium carbonate (1.5 equivalents).
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Reaction: Heat the reaction mixture to reflux and stir for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
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Extraction: To the residue, add water and extract with ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Characterization
The synthesized 4-Butyl-N-hydroxybenzimidamide should be characterized using standard analytical techniques to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include aromatic protons in the range of 7.0-8.0 ppm, aliphatic protons of the butyl group between 0.9 and 2.7 ppm, and exchangeable protons for the -NH₂ and -OH groups.
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¹³C NMR: Aromatic carbons would appear in the 120-150 ppm region, with the imidamide carbon appearing further downfield. Aliphatic carbons of the butyl group would be observed in the upfield region.
Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the following functional groups:
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O-H stretch: ~3600 cm⁻¹
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N-H stretch: ~3400-3200 cm⁻¹ (likely two bands for the -NH₂ group)
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C=N stretch: ~1650 cm⁻¹
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Aromatic C=C stretches: ~1600-1450 cm⁻¹
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C-H stretches (aliphatic and aromatic): ~3100-2850 cm⁻¹
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by determining the exact mass of the molecular ion [M+H]⁺.
Potential Pharmacological Profile and Applications
While no specific biological activity has been reported for 4-Butyl-N-hydroxybenzimidamide, its structural motifs suggest several avenues for investigation.
Mechanism of Action and Biological Targets
The amidoxime functional group is a key pharmacophore that can influence biological activity in several ways:
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Nitric Oxide (NO) Donation: Amidoximes are known to be prodrugs of nitric oxide.[1] NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response. The ability of 4-Butyl-N-hydroxybenzimidamide to release NO could be investigated in relevant biological assays.
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Enzyme Inhibition: The benzamide moiety is present in numerous enzyme inhibitors.[2] It is plausible that 4-Butyl-N-hydroxybenzimidamide could exhibit inhibitory activity against various enzymes, and screening against a panel of relevant targets would be a logical step in its pharmacological evaluation.
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Bioisosterism: As a bioisostere of a carboxylic acid, the amidoxime group can mimic the interactions of a carboxylate with biological targets, potentially leading to novel therapeutic agents with improved properties.[1]
Caption: Potential biological activities of 4-Butyl-N-hydroxybenzimidamide based on its structural features.
Proposed Experimental Evaluation
To elucidate the pharmacological profile of 4-Butyl-N-hydroxybenzimidamide, a systematic in vitro and in vivo evaluation is recommended.
In Vitro Assays:
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Nitric Oxide Release Assay: Quantify the release of NO in the presence of relevant biological reductants.
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Enzyme Inhibition Assays: Screen the compound against a panel of enzymes, such as cyclooxygenases (COX-1/COX-2), lipoxygenases, and phosphodiesterases, which are known targets for benzamide-containing drugs.
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Antiproliferative Assays: Evaluate the cytotoxic effects on various cancer cell lines to assess its potential as an anticancer agent.
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Antimicrobial Assays: Test for activity against a range of bacterial and fungal strains.
In Vivo Studies:
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Based on promising in vitro results, in vivo studies in appropriate animal models could be conducted to assess efficacy, pharmacokinetics, and toxicology.
Conclusion and Future Outlook
4-Butyl-N-hydroxybenzimidamide is a molecule with significant untapped potential in the field of medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structural features suggest a range of possible biological activities. This technical guide provides a foundational framework for its synthesis, characterization, and pharmacological evaluation. Further research is warranted to experimentally validate the predicted properties and to explore the full therapeutic potential of this and related benzamidoxime derivatives. The insights gained from such studies could pave the way for the development of novel therapeutic agents for a variety of diseases.
References
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PubChem. 4-Butyl-N-hydroxybenzimidamide. National Center for Biotechnology Information. [Link]. Accessed February 7, 2024.
-
Clement, B. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules. 2014;19(7):9377-9421. [Link].
- Kaur, R., et al. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Biology Interface. 2021;11(1):55-65.
-
Gomha, S. M., et al. Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules. 2018;23(5):1063. [Link].
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